molecular formula C21H15ClN2O4 B13138474 1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione CAS No. 88605-23-6

1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione

Cat. No.: B13138474
CAS No.: 88605-23-6
M. Wt: 394.8 g/mol
InChI Key: PCUYFIQHUOJFPY-UHFFFAOYSA-N
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Description

1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry .

Preparation Methods

The synthesis of 1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the chlorination of anthracene followed by amination and etherification reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. It can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to fit snugly between the base pairs .

Comparison with Similar Compounds

1,4-Diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

88605-23-6

Molecular Formula

C21H15ClN2O4

Molecular Weight

394.8 g/mol

IUPAC Name

1,4-diamino-6-chloro-2-(3-methoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C21H15ClN2O4/c1-27-11-3-2-4-12(8-11)28-16-9-15(23)17-18(19(16)24)20(25)13-6-5-10(22)7-14(13)21(17)26/h2-9H,23-24H2,1H3

InChI Key

PCUYFIQHUOJFPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Origin of Product

United States

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